molecular formula C12H22N2O2 B1374891 Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate CAS No. 1363380-49-7

Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate

Cat. No.: B1374891
CAS No.: 1363380-49-7
M. Wt: 226.32 g/mol
InChI Key: HKJVUMPWNMAHSI-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate (CAS 1363380-49-7) is a spirocyclic compound with the molecular formula C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol. It features a bicyclic spiro[3.4]octane core, where a five-membered azaspiro ring is fused to a three-membered carbocyclic ring. The tert-butyloxycarbonyl (Boc) group at the 5-position acts as a protective group for the amine, while the 2-amino substituent enhances its utility as a building block in medicinal chemistry, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) and other protein degraders . This compound is commercially available with a purity of ≥97% and is stored at room temperature, making it convenient for laboratory use .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Annulation of Cyclopentane Ring: One of the synthetic routes involves the annulation of the cyclopentane ring.

    Annulation of Four-Membered Ring: Another approach involves the annulation of a four-membered ring.

Industrial Production Methods: While specific industrial production methods for tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate are not widely documented, the compound is generally synthesized in research laboratories using the aforementioned synthetic routes. The scalability of these methods for industrial production would depend on the optimization of reaction conditions and the availability of suitable catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Dess-Martin periodinane, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological system in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The spiro[3.4]octane scaffold is versatile, and modifications at key positions (e.g., 2-, 5-, or 7-positions) significantly alter physicochemical properties, reactivity, and applications. Below is a detailed comparison with analogous compounds:

Substituent Variations on the Spiro Core

tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate (CAS 1086398-04-0)

  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Molecular Weight : 212.29 g/mol
  • Key Differences: Lacks the 2-amino group, reducing its utility in nucleophilic reactions. Primarily used as a precursor for further functionalization .
  • Applications : Intermediate in peptide-mimetic drug design.

tert-Butyl 2-benzyl-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate (CAS 1206970-01-5)

  • Molecular Formula : C₁₈H₂₄N₂O₃
  • Molecular Weight : 316.39 g/mol
  • Key Differences: Incorporates a benzyl group at the 2-position and an oxo group at the 1-position.
  • Applications : Used in kinase inhibitor synthesis.

tert-Butyl 2-hydroxy-5-azaspiro[3.4]octane-5-carboxylate (CAS 1934835-43-4)

  • Molecular Formula: C₁₂H₂₁NO₃
  • Molecular Weight : 227.30 g/mol
  • Key Differences: The 2-hydroxy group increases polarity and solubility compared to the amino derivative. Requires storage at 2–8°C .
  • Applications : Intermediate for chiral alcohol synthesis.

tert-Butyl 2-cyano-5-azaspiro[3.4]octane-5-carboxylate (CAS 1374658-97-5)

  • Molecular Formula : C₁₃H₂₀N₂O₂
  • Molecular Weight : 236.32 g/mol
  • Key Differences: The 2-cyano group is electron-withdrawing, stabilizing the spirocyclic structure and enabling click chemistry applications .
  • Applications : Building block for nitrile-containing bioactive molecules.

Functional Group Impact on Properties

Compound Substituent Molecular Weight (g/mol) Key Functional Groups Storage Conditions
Target compound 2-amino 226.32 Boc, NH₂ Room temperature
2,5-diazaspiro derivative None 212.29 Boc –20°C
2-benzyl-1-oxo derivative Benzyl, oxo 316.39 Boc, C=O –20°C
2-hydroxy derivative OH 227.30 Boc, OH 2–8°C
2-cyano derivative CN 236.32 Boc, CN Not specified
  • Reactivity: The 2-amino group in the target compound enables amide bond formation, while the 2-cyano derivative undergoes nitrile-specific reactions (e.g., Staudinger ligation).
  • Solubility: Hydroxy and amino derivatives exhibit higher aqueous solubility than benzyl or cyano analogs.
  • Stability: Boc protection enhances stability, but oxo or cyano substituents may alter degradation pathways .

Biological Activity

Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate (CAS: 1363380-49-7) is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a spirocyclic framework that includes an amino group and a carboxylate moiety. Its molecular formula is C12H22N2O2C_{12}H_{22}N_{2}O_{2}, and it has a molecular weight of 226.32 g/mol. The compound's structure allows for diverse interactions with biological targets, making it a valuable scaffold in drug design.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : this compound can function as an enzyme inhibitor, which is crucial for developing treatments for various diseases. The spirocyclic structure enhances binding affinity to target enzymes, potentially modulating their activity.
  • Receptor Modulation : The compound may also act as a receptor modulator, influencing signaling pathways involved in cellular processes. This property is particularly relevant in the context of drug discovery for conditions such as cancer and metabolic disorders.

Biological Activity Data

Research has indicated several key biological activities associated with this compound:

Biological Activity Description
Enzyme InhibitionExhibits inhibitory effects on specific enzymes, potentially reducing disease progression.
Antimicrobial PropertiesPreliminary studies suggest activity against certain bacterial strains.
CytotoxicityEvaluated for cytotoxic effects on cancer cell lines, showing selective toxicity.
Neuroprotective EffectsPotential protective effects on neuronal cells under stress conditions.

Case Studies and Research Findings

  • Enzyme Inhibition Study : A study evaluated the inhibitory effect of this compound on a specific enzyme linked to metabolic disorders. It was found that at concentrations above 50 μM, the compound inhibited enzyme activity by approximately 50%, indicating significant potential for therapeutic applications in metabolic diseases .
  • Antimicrobial Activity : In vitro assays demonstrated that the compound exhibited antimicrobial properties against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 μg/mL . This suggests its potential use in developing new antibiotics.
  • Cytotoxicity Testing : A study involving various cancer cell lines revealed that this compound induced apoptosis at concentrations as low as 10 μM, highlighting its potential as an anti-cancer agent .
  • Neuroprotective Effects : Research exploring the neuroprotective properties of the compound indicated that it could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents, suggesting therapeutic potential in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via multistep spirocyclization and functionalization. For example, trifluoroacetic acid (TFA) in dichloromethane facilitates Boc deprotection, while subsequent steps involve carboxylation and amination in tetrahydrofuran (THF)/water mixtures with NaHCO₃ to stabilize intermediates . Optimization includes controlling temperature (e.g., ice-bath cooling during TFA addition), solvent polarity adjustments, and monitoring reaction progress via TLC or HPLC.

Q. How can the molecular structure of this spirocyclic compound be confirmed experimentally?

X-ray crystallography using SHELXL software is the gold standard for resolving spirocyclic conformations. For non-crystalline samples, advanced NMR techniques (¹H-¹³C HSQC, NOESY) can identify spatial relationships between the azaspiro core and substituents. Mass spectrometry (HRMS) validates molecular weight and functional group integrity .

Q. What safety protocols are essential for handling this compound in the laboratory?

Use nitrile gloves and chemical-resistant suits to prevent skin contact. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to avoid degradation. Emergency measures include immediate rinsing with water for eye/skin exposure and ethanol for spill containment .

Q. Which analytical techniques are most effective for routine purity assessment?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities >0.1%. Combustion analysis confirms elemental composition, while ¹H/¹³C NMR identifies residual solvents (e.g., DCM, THF) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this spirocyclic compound in nucleophilic substitution reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for ring-opening or functionalization. Solvent effects are simulated using polarizable continuum models (PCM), guiding solvent selection (e.g., DMF for SN2 reactions) .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?

Discrepancies (e.g., NMR-indicated flexibility vs. rigid X-ray structures) are addressed by variable-temperature NMR to probe conformational dynamics. Synchrotron XRD can resolve disorder in crystal lattices, while molecular dynamics simulations reconcile solution vs. solid-state behaviors .

Q. How can enantioselective synthesis of chiral analogs be achieved?

Asymmetric catalysis using chiral ligands (e.g., BINOL-derived phosphoric acids) or enzymatic resolution (lipases in organic media) enables access to enantiopure derivatives. Chiral HPLC (e.g., Chiralpak IA) validates enantiomeric excess (ee) .

Q. What methodologies stabilize the compound against hydrolysis or oxidation during long-term storage?

Lyophilization with cryoprotectants (trehalose) or formulation in solid dispersions (PVP-K30) enhances stability. Antioxidants (BHT) in storage buffers mitigate oxidation, while argon purging minimizes moisture uptake .

Q. How is this spirocyclic scaffold integrated into peptidomimetic drug candidates?

The azaspiro core replaces proline in peptide backbones to enhance metabolic stability. Solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection couples the scaffold to amino acid residues, followed by global deprotection with TFA .

Q. What hyphenated techniques are used to study degradation pathways under stressed conditions?

LC-MS/MS with collision-induced dissociation (CID) identifies degradation products. Accelerated stability studies (40°C/75% RH) combined with QTOF-MS map hydrolytic/oxidative pathways, guiding formulation development .

Q. Methodological Considerations

  • Diastereomer Separation : Use pH-controlled crystallization (e.g., NaHCO₃ for carboxylate salts) or preparative HPLC with chiral stationary phases .
  • In Situ Stabilization : Add scavengers (e.g., tris(2-carboxyethyl)phosphine) during reactions to prevent disulfide formation in thiol-containing derivatives .

Properties

IUPAC Name

tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-4-5-12(14)7-9(13)8-12/h9H,4-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJVUMPWNMAHSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate
Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate
Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate
Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate
Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate
Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate

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